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molecular formula C6H11NO3 B135169 N-Butyrylglycine CAS No. 20208-73-5

N-Butyrylglycine

Cat. No. B135169
M. Wt: 145.16 g/mol
InChI Key: WPSSBBPLVMTKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09078864B2

Procedure details

N-Butanoylglycine ethyl ester (16.3 g, 94.16 mmol) was dissolved in aqueous NaOH (1 M, 282 ml, 282 mmol) and then stirred for 15 h at room temperature. Aqueous HCl (12 M, 15.7 ml, 188 mmol) was added to pH=5. The water was then evaporated (in vacuo) and the residue was dissolved in aqueous HCl (1 M, 175 ml) which gave a pH of 1. The solution was saturated with NaCl and extracted with tetrahydrofuran (3×100 ml). The combined organic extracts was dried with Na2SO4 and evaporated in vacuo yielding 13 g (95%) of N-butanoylglycine. 1H NMR (CDCl3), 0.97 (t; J=7.4 Hz; CH3), 1.64-1.74 (m; CH2), 2.27 (t; J=7.5 Hz; CH2), 4.09 (d; J=5.1 Hz; CH2), 6.24 (broad; NH), 8.1 (broad; COOH).
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
282 mL
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[CH2:5][NH:6][C:7](=[O:11])[CH2:8][CH2:9][CH3:10])C.[OH-].[Na+].Cl.[Na+].[Cl-]>>[C:7]([NH:6][CH2:5][C:4]([OH:12])=[O:3])(=[O:11])[CH2:8][CH2:9][CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)OC(CNC(CCC)=O)=O
Name
Quantity
282 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
15.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water was then evaporated (in vacuo)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in aqueous HCl (1 M, 175 ml) which
CUSTOM
Type
CUSTOM
Details
gave a pH of 1
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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